N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate, also known as BDMP or N-Benzylbutylpiperidinyl Dibenzoate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research applications due to its unique properties.
Mechanism of Action
N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate acts as a positive allosteric modulator of α4β2 nAChRs, which means that it enhances the activity of these receptors. It binds to a specific site on the receptor and increases the sensitivity of the receptor to acetylcholine, the endogenous ligand for nAChRs. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are important for cognitive function and reward.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has potential as a therapeutic agent for nicotine addiction and as an analgesic for chronic pain. This compound has been found to have minimal side effects and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is highly selective for α4β2 nAChRs, which allows for specific targeting of these receptors. It is also stable and easy to use in experimental protocols. However, this compound has some limitations, including its cost and the need for specialized equipment to study nAChRs.
Future Directions
There are several future directions for research on N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate. One area of focus is the development of more potent and selective modulators of nAChRs. Another area of interest is the study of the role of nAChRs in other neurological disorders such as depression and anxiety. Additionally, there is potential for the use of this compound in the development of novel therapeutics for nicotine addiction and chronic pain. Overall, this compound has significant potential for advancing our understanding of the central nervous system and developing new treatments for neurological disorders.
Scientific Research Applications
N-benzyl-N-butyl-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide oxalate is commonly used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It has been found that this compound selectively binds to α4β2 nAChRs, which are widely distributed in the brain and play a crucial role in cognitive function, reward, and addiction. This compound is also used to study the role of nAChRs in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-benzyl-N-butyl-1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3.C2H2O4/c1-4-5-15-28(19-21-9-7-6-8-10-21)26(29)22-13-16-27(17-14-22)20-23-11-12-24(30-2)18-25(23)31-3;3-1(4)2(5)6/h6-12,18,22H,4-5,13-17,19-20H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKSJKFYJJRAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.